反式-ACPD

描述

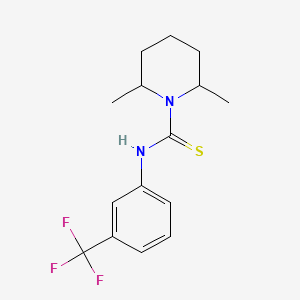

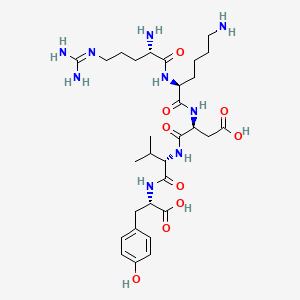

Trans-ACPD (1-aminocyclopentane-trans-1,3-dicarboxylic acid) is a selective agonist of the metabotropic glutamate receptor . It is known to produce calcium mobilization and an inward current in cultured cerebellar Purkinje neurons .

Molecular Structure Analysis

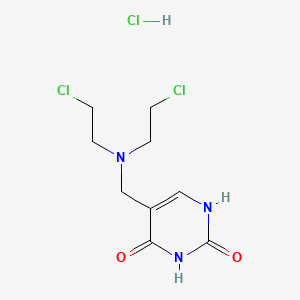

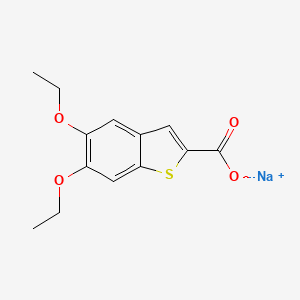

The molecular formula of trans-ACPD is C7H11NO4 . The molecular weight is 173.17 g/mol . The structure includes a cyclopentane ring with two carboxylic acid groups and one amino group .Chemical Reactions Analysis

Trans-ACPD, when applied to mouse Purkinje neurons in culture, consistently produced a large increase in dendritic Ca2+ . The increases in Ca2+ were measured in Ca2±free external saline, suggesting that they result from intracellular mobilization rather than influx .Physical And Chemical Properties Analysis

Trans-ACPD has a molecular weight of 173.17 g/mol . It is a solid substance . The solubility of trans-ACPD is 50 mg/mL in DMSO and 3.57 mg/mL in water .科学研究应用

Role in Astrocytic Ca2+ Signaling

Trans-ACPD plays a significant role in astrocytic Ca2+ signaling . Astrocytes are a subtype of glial cells that play an essential role in several aspects of brain function, such as neuronal metabolism, synaptogenesis, homeostasis of the extracellular milieu, and regulation of blood–brain barrier permeability . Trans-ACPD, when used as an agonist of metabotropic glutamate receptors (mGluR), can activate a rapid increase in the Fluo-4-generated fluorescence signal . This activation is critical for the generation of glutamate-initiated astrocytic Ca2+ signaling .

Activation of CALHM1 Channels

Trans-ACPD can induce nitric oxide (NO)-mediated activation of Ca2+ homeostasis modulator 1 (CALHM1) channels via direct S-nitrosylation . The opening of these channels provides a pathway for ATP release and the subsequent purinergic receptor-dependent activation of connexin 43 (Cx43) hemichannels and pannexin-1 (Panx-1) channels, which further contributes to the astrocytic Ca2+ signaling .

Agonist of Phosphoinositide-Coupled Excitatory Amino Acid Receptor

Trans-ACPD is a selective agonist of the phosphoinositide-coupled excitatory amino acid receptor . This property makes it a valuable tool in neuropharmacological research, particularly in studies related to excitatory amino acid receptors .

Neurotoxicity Studies

Trans-ACPD has been used in studies to understand neurotoxicity . For instance, experiments have been performed to determine whether acamprosate could compete with trans-ACPD sensitive binding sites and protect against trans-ACPD-induced neurotoxicity .

Role in Neurovascular Coupling

Astrocytes, which are activated by trans-ACPD, play a significant role in neurovascular coupling . This is the process by which local blood flow is coordinated according to changes in neuronal activity .

作用机制

Mode of Action

Trans-ACPD interacts with its targets, the metabotropic glutamate receptors, to produce calcium mobilization and an inward current in cultured cerebellar Purkinje neurons . This interaction results in changes in neuronal excitability and synaptic transmission . Specifically, Trans-ACPD reduces the frequency of miniature excitatory postsynaptic currents, suggesting that its action is mediated by presynaptic mGluRs .

Biochemical Pathways

The activation of metabotropic glutamate receptors by Trans-ACPD affects the inspiratory-modulated activity of phrenic motoneurons via distinct mechanisms at pre- and postsynaptic sites . This involves the modulation of glutamate receptors and phosphoinositide metabolism .

Pharmacokinetics

It’s known that the compound’s bioavailability and efficacy are influenced by its interaction with metabotropic glutamate receptors .

Result of Action

The activation of metabotropic glutamate receptors by Trans-ACPD results in multiple effects, including the reduction of inspiratory-modulated synaptic currents and an increase in neuronal excitability . This is associated with an inward current and a decrease in membrane conductance .

属性

IUPAC Name |

(1R,3S)-1-aminocyclopentane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12)/t4-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYNOWXBIBKGHB-MHTLYPKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@](C[C@H]1C(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017343 | |

| Record name | trans-ACPD | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-ACPD | |

CAS RN |

67684-64-4 | |

| Record name | trans-1-Amino-1,3-cyclopentanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67684-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-ACPD | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067684644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-ACPD | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[11-(2-amino-2-oxoethyl)-8-(3-amino-3-oxopropyl)-5-benzyl-2-[(4-hydroxyphenyl)methyl]-3,6,9,12,20-pentaoxo-1,4,7,10,13-pentazacycloicosane-14-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1683143.png)

![7-Benzyl-10-(2-methylbenzyl)-2,3,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[4,3-d]pyrimidin-5(10H)-one](/img/structure/B1683152.png)